![molecular formula C11H16O8 B14483053 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane CAS No. 65282-16-8](/img/structure/B14483053.png)
1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,10,12,15,16,19-Octaoxatrispiro[422422]nonadecane is a complex organic compound with the molecular formula C11H16O8 It is characterized by its unique spirocyclic structure, which includes multiple oxygen atoms arranged in a specific configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the spirocyclic structure. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity. Industrial production may also involve the use of specialized equipment to handle the complex reactions and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study spirocyclic structures and their reactivity.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems or as a scaffold for designing new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane include other spirocyclic compounds with different ring sizes and functional groups. Examples include:
- 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane
- 1,4,6,10,12,15,16,19-Octatrispiro[4.2.2.4.2.2]nonadecane
Uniqueness
The uniqueness of 1,4,6,10,12,15,16,19-Octaoxatrispiro[422422]nonadecane lies in its specific arrangement of oxygen atoms and spirocyclic structure, which imparts distinctive chemical and physical properties
Eigenschaften
CAS-Nummer |
65282-16-8 |
|---|---|
Molekularformel |
C11H16O8 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
1,4,6,10,12,15,16,19-octaoxatrispiro[4.2.2.411.28.25]nonadecane |
InChI |
InChI=1S/C11H16O8/c1-2-13-10(12-1)16-5-9(6-17-10)7-18-11(19-8-9)14-3-4-15-11/h1-8H2 |
InChI-Schlüssel |
RPGPQNVERJRJQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)OCC3(CO2)COC4(OCCO4)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


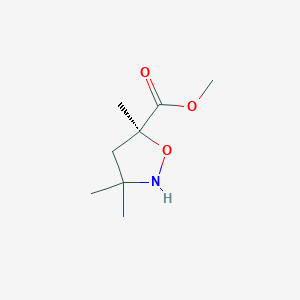


![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
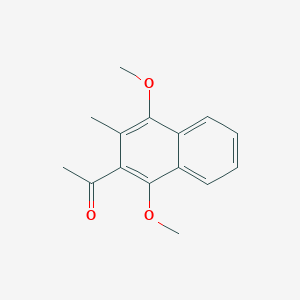


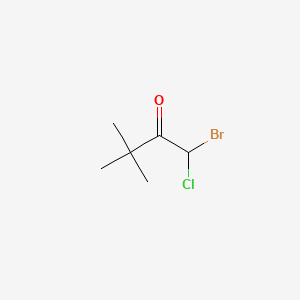
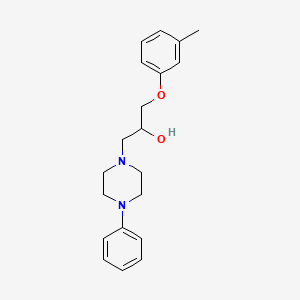

![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
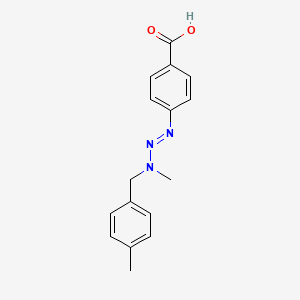
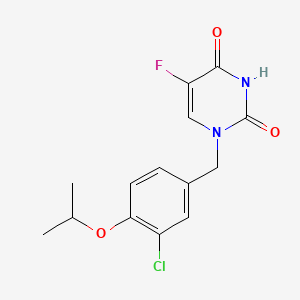
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
